
N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as MMB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MMB is a small molecule that has shown promising results in various biological assays and has the potential to be used as a tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide involves its binding to the catalytic domain of PARP-1, which results in the inhibition of its activity. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are already undergoing DNA damage due to chemotherapy or radiation therapy.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme sirtuin 2, which is involved in aging and age-related diseases. This compound has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. It also has a high binding affinity for PARP-1, making it a potent inhibitor of its activity. However, one limitation of using this compound is its potential toxicity, as it has been found to induce cell death in both cancer and normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide. One potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Another direction is to study its effects on other enzymes and pathways involved in DNA repair and cell death. Additionally, further research is needed to determine its potential toxicity and safety in vivo, as well as its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-3-isoxazolyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has been found to have various applications in scientific research. It has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell death. This inhibition has been found to sensitize cancer cells to chemotherapy and radiation therapy, making this compound a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-15-18-19(9)12-5-3-11(4-6-12)14(20)16-13-7-10(2)21-17-13/h3-8H,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYKDFUQLDRYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4428832.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428841.png)
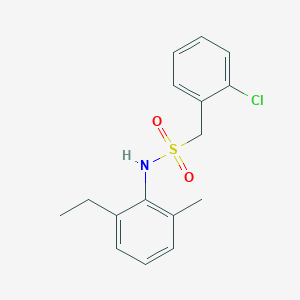
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
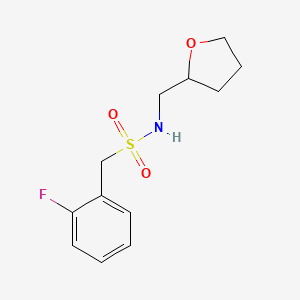
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)
![1-[2-(2-furyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B4428871.png)
![N-cyclopropyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428881.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4428894.png)
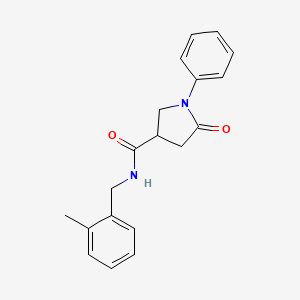
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperidinecarboxamide](/img/structure/B4428899.png)
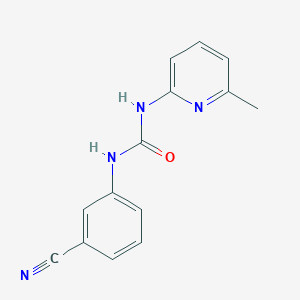
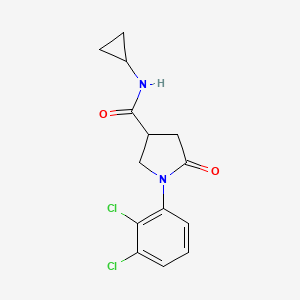
![1-[(2-fluorobenzyl)sulfonyl]indoline](/img/structure/B4428911.png)